molecular formula C17H17ClN2OS B15019518 2-[(4-chlorobenzyl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-[(4-chlorobenzyl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B15019518
M. Wt: 332.8 g/mol
InChI Key: BWWCQRKPMZZLQX-CPNJWEJPSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a sulfanyl linkage, and an acetohydrazide moiety, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Chlorophenyl Methyl Sulfide: This step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorophenyl methyl sulfide.

    Hydrazone Formation: The chlorophenyl methyl sulfide is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: Finally, the hydrazone is condensed with an appropriate aldehyde or ketone to form the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

    Pathways: The compound may interfere with signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2OS/c1-13(15-5-3-2-4-6-15)19-20-17(21)12-22-11-14-7-9-16(18)10-8-14/h2-10H,11-12H2,1H3,(H,20,21)/b19-13+

InChI Key

BWWCQRKPMZZLQX-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)Cl)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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